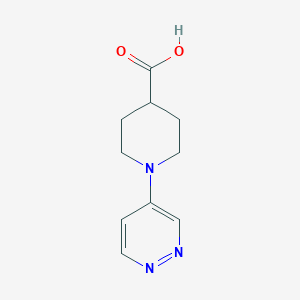

1-Pyridazin-4-ylpiperidine-4-carboxylic acid

Description

1-Pyridazin-4-ylpiperidine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring

Properties

IUPAC Name |

1-pyridazin-4-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-12-7-9/h1,4,7-8H,2-3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRJCGCDHLGSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CN=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with piperidine under specific conditions. For instance, the use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, allows for efficient hydrogenation and cyclization processes in aqueous media .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.

Reduction: Reduction reactions often involve the use of phenylsilane and iron complexes.

Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under controlled conditions.

Common Reagents and Conditions:

Oxidation: Metal-free oxidation or transition metal catalysis.

Reduction: Phenylsilane and iron complexes.

Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

1-Pyridazin-4-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various biological targets, leading to diverse pharmacological effects. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate different biochemical pathways .

Comparison with Similar Compounds

Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based systems share structural similarities and exhibit similar biological activities.

Piperidine Derivatives: Substituted piperidines and piperidinones are also closely related and are widely used in medicinal chemistry.

Uniqueness: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid stands out due to its unique combination of the pyridazine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile functionalization and a broad range of applications in various fields .

Biological Activity

Overview

1-Pyridazin-4-ylpiperidine-4-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyridazine and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's structure allows it to modulate different biochemical pathways through oxidation and reduction reactions, impacting cellular processes. Specifically, it has been shown to influence signaling pathways associated with cancer and inflammation.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Research indicates that this compound may act as an anticancer agent by inhibiting key signaling pathways involved in tumor growth. For instance, it has been linked to the modulation of the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific kinases, such as protein kinase B (Akt). This inhibition is crucial for the development of targeted cancer therapies, as Akt plays a significant role in oncogenic signaling .

Case Studies

A series of studies have evaluated the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : In vivo experiments demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models. The compounds were well-tolerated at therapeutic doses, indicating their potential for further development as anticancer agents .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial effects of this compound against standard bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its utility as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.